3'-Methylpropiophenone

Catalog No.
S1893682
CAS No.
51772-30-6
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3'-Methylpropiophenone

CAS Number

51772-30-6

Product Name

3'-Methylpropiophenone

IUPAC Name

1-(3-methylphenyl)propan-1-one

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-10(11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3

InChI Key

QHVNQIJBHWOZRJ-UHFFFAOYSA-N

SMILES

CCC(=O)C1=CC=CC(=C1)C

Canonical SMILES

CCC(=O)C1=CC=CC(=C1)C
  • Synthesis of more complex molecules: 3'-Methylpropiophenone can act as a starting material for the synthesis of more complex organic molecules. The methyl group and the carbonyl group (C=O) on its structure can participate in various chemical reactions, allowing researchers to create new compounds with desired properties.
  • Study of biological activity: Some studies have investigated the effect of structurally similar compounds on biological systems. For instance, research on Catechol-O-Methyltransferase (COMT) mentions a related compound, U-0521 (3,4-dihydroxy-2-methylpropiophenone), which was used to study its effects in rat tissues []. This suggests that 3'-Methylpropiophenone might hold potential for research on its biological activity in different organisms. However, more specific studies are needed to confirm this.

Important to Note:

  • The available information suggests that research on 3'-Methylpropiophenone itself is limited.
  • More studies are required to understand its potential applications in various scientific fields.

3'-Methylpropiophenone is an organic compound with the molecular formula C₁₀H₁₂O. It features a ketone functional group and is characterized by a methyl group located at the para position relative to the carbonyl group in the propiophenone structure. This compound is primarily used in organic synthesis and has applications in various chemical processes due to its reactivity and structural properties.

, including:

  • Electrophilic Aromatic Substitution: The methyl group can direct electrophiles to the ortho and para positions, allowing for further functionalization.
  • Reduction Reactions: It can be reduced to form alcohols or other derivatives.
  • Bromination: Reaction with bromine can yield 2-bromo-3'-methylpropiophenone, which is useful in further synthetic pathways .

Several methods exist for synthesizing 3'-Methylpropiophenone:

  • Grignard Reaction: A common method involves the formation of a Grignard reagent from bromobenzene and magnesium, which is then reacted with propionitrile to yield 3'-Methylpropiophenone .
  • Acylation of Methylbenzene: Another approach includes the acylation of methylbenzene using propionic acid derivatives under Friedel-Crafts conditions.
  • Hydroxymethylation: This method involves hydroxymethylating 2-methylpropiophenone to introduce additional functional groups .

3'-Methylpropiophenone is primarily used in:

  • Organic Synthesis: It serves as an intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Flavoring and Fragrance Industry: Its aromatic properties make it suitable for use in perfumes and flavorings.
  • Research: Used as a building block in chemical research and development.

Several compounds share structural similarities with 3'-Methylpropiophenone, including:

Compound NameMolecular FormulaKey Features
4'-MethylpropiophenoneC₁₀H₁₂OMethyl group at the para position
2-Bromo-3-methylpropiophenoneC₁₀H₁₁BrOContains a bromine atom
4-MethoxypropiophenoneC₁₀H₁₂O₂Contains a methoxy group

Uniqueness of 3'-Methylpropiophenone:

  • The specific positioning of the methyl group at the para position relative to the carbonyl distinguishes it from its isomers, influencing its reactivity and potential applications in synthesis.
  • Its synthesis methods are versatile, allowing for modifications that can tailor its properties for specific uses.

XLogP3

2.4

Boiling Point

235.0 °C

UNII

MRV2PZ9ZV1

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

51772-30-6

Wikipedia

3'-methylpropiophenone

Dates

Modify: 2023-08-16

Explore Compound Types